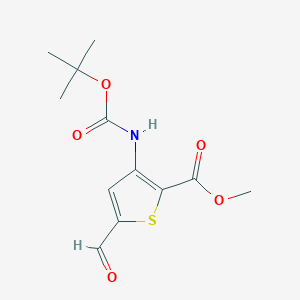![molecular formula C18H19NO4 B8806048 methyl 2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate](/img/structure/B8806048.png)
methyl 2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cocamidopropyl betaine . It is a zwitterionic surfactant derived from coconut oil and dimethylaminopropylamine. This compound is widely used in personal care products due to its mild detergent action and ability to produce a rich, creamy foam .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cocamidopropyl betaine is synthesized through a two-step process:
Reaction of Coconut Fatty Acids with Dimethylaminopropylamine: This step involves the reaction of coconut fatty acids with 3-dimethylaminopropylamine to form cocamidopropyl dimethylamine.
Conversion to Cocamidopropyl Betaine: The cocamidopropyl dimethylamine is then reacted with sodium monochloroacetate to produce cocamidopropyl betaine.
Industrial Production Methods: The industrial production of cocamidopropyl betaine follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Cocamidopropyl betaine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions due to the presence of reactive functional groups.
Hydrolysis: Under acidic or basic conditions, cocamidopropyl betaine can hydrolyze to form its constituent amine and fatty acid.
Common Reagents and Conditions:
Sodium Monochloroacetate: Used in the synthesis of cocamidopropyl betaine.
Dimethylaminopropylamine: Reacts with coconut fatty acids to form the intermediate amine.
Major Products Formed:
Cocamidopropyl Dimethylamine: An intermediate in the synthesis of cocamidopropyl betaine.
Cocamidopropyl Betaine: The final product used in various applications.
Aplicaciones Científicas De Investigación
Cocamidopropyl betaine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media and other biological applications due to its mild nature.
Medicine: Utilized in pharmaceutical formulations for its surfactant properties.
Industry: Widely used in personal care products such as shampoos, body washes, and cosmetics
Mecanismo De Acción
Cocamidopropyl betaine exerts its effects through its surfactant properties. It reduces the surface tension of water, allowing it to mix with oils and dirt, which can then be rinsed away. The compound’s zwitterionic nature allows it to function effectively in both acidic and basic environments, making it versatile for various applications .
Comparación Con Compuestos Similares
Cocamidopropyl Hydroxysultaine: Another surfactant derived from coconut oil with similar properties.
Cocamidopropylamine Oxide: A related compound with surfactant properties.
Uniqueness: Cocamidopropyl betaine is unique due to its mildness and ability to produce a rich, creamy foam. It is less irritating to the skin compared to other surfactants, making it a preferred choice in personal care products .
Propiedades
| Mode of action: Inhibits mitochondrial respiration by inhibiting cytochrome c reductase. Has strong protective, curative, eradicative, & long residual disease control. Redistribution via the vapor phase contributes to activity. | |
Fórmula molecular |
C18H19NO4 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
methyl 2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate |
InChI |
InChI=1S/C18H19NO4/c1-13-8-4-7-11-16(13)23-12-14-9-5-6-10-15(14)17(19-22-3)18(20)21-2/h4-11H,12H2,1-3H3 |
Clave InChI |
ZOTBXTZVPHCKPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC |
Color/Form |
White crystals Colorless |
Densidad |
1.258 kg/l Dark brown solid; odor: moderately sulfurous; pH = 5.8; bulk density = 541 g/l /Cygnus Fungicide/ |
melting_point |
97.2-101.7 °C |
Descripción física |
Colorless odorless solid; [Merck Index] |
Solubilidad |
All in g/100 ml: n-heptane, 0.17; toluene, 11.1; dichloromethane, 93.9; methanol, 1.49; acetone, 21.7; ethyl acetate, 12.3. In water, 2 mg/l @ 20 °C |
Presión de vapor |
0.00000002 [mmHg] 1.72X10-8 mm Hg @ 20 °C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B8805977.png)






![4-(2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B8806009.png)


![tert-Butyl 2,2-difluoro-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B8806031.png)


